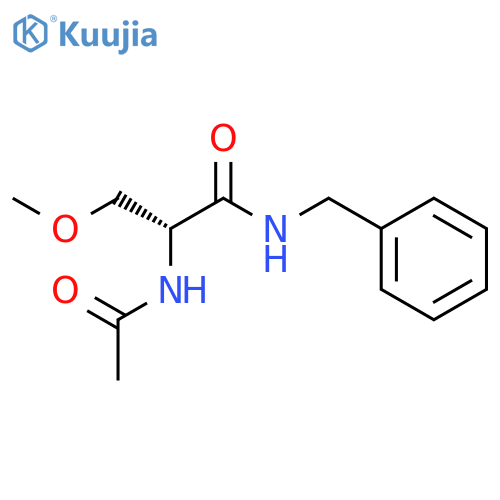Cas no 175481-36-4 (Lacosamide)

Lacosamide structure
商品名:Lacosamide
Lacosamide 化学的及び物理的性質
名前と識別子
-
- LACOSAMIDE
- (2R)-2-acetamido-N-benzyl-3-methoxy-propanamide
- (2R)-2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide
- ADD 243037
- Erlosamide
- Harkoseride
- SPM 927
- (R)-2-Acetamido-N-benzyl-3-methoxypropanamide
- Lacosamide solution
- Erlosamide [INN]
- S1253_Selleck
- Vimpat
- (2R)-N-benzyl-2-acetaMido-3-MethoxypropanaMide
- (2R)-2-acetamido-N-benzyl-3-methoxypropanamide
- ADD 234037
- 563KS2PQY5
- Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)-
- (2R)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide
- (R)-2-Acetylamino-N-benzyl-3-methoxy-propionamide
- harkeroside
- Lacosamide [USAN:INN:BAN]
- ADD 2
- HY-13015
- Tox21_113857
- LACOSAMIDE [VANDF]
- LACOSAMIDE (MART.)
- (R)-N-benzyl-2-acetamido-3-methoxypropanamide
- LACOSAMIDE CV (USP-RS)
- CHEBI:135939
- LACOSAMIDE [EP MONOGRAPH]
- Lacosamide 1.0 mg/ml in Acetonitrile
- N03AX18
- DB06218
- Lacosamide- Bio-X
- (R)-2-acetamido-N-benzyl-3-methoxypropionamide.
- DTXSID1057666
- LACOSAMIDE [WHO-DD]
- BDBM50300204
- N~2~-Acetyl-N-benzyl-O-methyl-D-serinamide
- CS-0529
- BL164605
- Lacosamida
- SPM-929
- GTPL7472
- (2R)-2-acetamido-3-methoxy-N-(phenylmethyl)propanamide
- KS-1227
- AB01559947-01
- (r)-lacosamide 1
- LACOSAMIDE [ORANGE BOOK]
- UNII-563KS2PQY5
- ADD-234037
- DTXCID2031455
- Lacosamide (JAN/USAN/INN)
- 175481-36-4
- (R)-2-Acetylamino-N-benzyl-3-methoxypropionamide
- MOTPOLY
- BB 0260890
- VPPJLAIAVCUEMN-GFCCVEGCSA-N
- Lacosamide [USAN]
- LACOSAMIDE [MART.]
- LACOSAMIDE [USP MONOGRAPH]
- Vimpat (TN)
- ertosamide
- Motpoly XR
- SR-01000942286
- lacosamidum
- Lacosamide cv
- Lacosamide Oral Solution
- (R)-2-acetamido-N-benzyl-3-methoxypropionamide
- LACOSAMIDE [INN]
- SCHEMBL35330
- LACOSAMIDE (USP MONOGRAPH)
- LACOSAMIDE (EP MONOGRAPH)
- CHEMBL58323
- SPM-927
- (2R)-2-acetylamino-N-benzyl-3-methoxypropanamide
- (R)-N-Benzyl-2-acetamido-3-methoxypropionamide
- NCGC00253740-01
- A3897
- DEA No. 2746
- AR-270/11402703
- LQO
- LACOSAMIDE [MI]
- ADD243037
- 2-(Acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)-
- D07299
- AM808141
- ()-(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide
- ADD-243037
- AC-22750
- (R)-N-benzyl 2-acetamido-3-methoxypropionamide
- SPM927
- CAS-175481-36-4
- LACOSAMIDE [EMA EPAR]
- SR-01000942286-1
- LACOSAMIDE [USP-RS]
- Lacosamide racemate
- Q420077
- (+)-(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide
- BCP02197
- LACOSAMIDE [JAN]
- (R)-N-benzyl 2-acetamido-3-methoxypropionamide,
- AKOS005146274
- LacosaMide (1.0Mg/ML in Acetonitrile)
- BRD-K68232650-001-02-2
- Lacosamide?
- Lacosamide
-
- MDL: MFCD08272557
- インチ: 1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1
- InChIKey: VPPJLAIAVCUEMN-GFCCVEGCSA-N
- ほほえんだ: O(C([H])([H])[H])C([H])([H])[C@]([H])(C(N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)N([H])C(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 250.13184
- どういたいしつりょう: 250.132
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.12
- ゆうかいてん: 141-143?C
- ふってん: 536.4 °Cat760mmHg
- フラッシュポイント: 2℃
- 屈折率: 1.52
- PSA: 67.43
- LogP: 1.23570
- ひせんこうど: D23 +16.0° (c = 1 in CH3OH)
Lacosamide セキュリティ情報
- 危険物輸送番号:UN 1648 3 / PGII
- 危険カテゴリコード: 11-20/21/22-36
- セキュリティの説明: 16-26-36/37
-
危険物標識:


Lacosamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Axon Medchem | 1444-10 mg |
Lacosamide |
175481-36-4 | 99% | 10mg |
€70.00 | 2023-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L58710-25mg |
Lacosamide |
175481-36-4 | 25mg |
¥1538.0 | 2021-09-09 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096562-250mg |
Lacosamide |
175481-36-4 | ≥95% | 250mg |
¥704 | 2023-09-09 | |
| DC Chemicals | DC8797-250 mg |
Lacosamide |
175481-36-4 | >98% | 250mg |
$400.0 | 2022-02-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001982 |
175481-36-4 | ¥1615.64 | 2023-01-13 | ||||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HD416-2mg |
Lacosamide |
175481-36-4 | 98% | 2mg |
¥269.0 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L125374-1g |
Lacosamide |
175481-36-4 | 98% | 1g |
¥656.90 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L-029-1ML |
175481-36-4 | 1ML |
¥2511.24 | 2023-01-17 | |||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096561-10mg |
Lacosamide |
175481-36-4 | 99.5% | 10mg |
¥549 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012443-25mg |
Lacosamide |
175481-36-4 | 98% | 25mg |
¥1210 | 2023-09-09 |
Lacosamide 関連文献
-
Yu Chen,Zhilian Yue,Simon E. Moulton,Patricia Hayes,Mark J. Cook,Gordon G. Wallace J. Mater. Chem. B 2015 3 7255
-
Ki Duk Park,James P. Stables,Rihe Liu,Harold Kohn Org. Biomol. Chem. 2010 8 2803
-
R. Nageswara Rao,B. Sravan,Ch. Krishna Reddy,S. Meena,J. Prashamsa,P. Spoorthy Anal. Methods 2014 6 3101
-
Piotr Szcze?niak,Sebastian Stecko RSC Adv. 2015 5 30882
-
Yu Chen,Qi Gu,Zhilian Yue,Jeremy M. Crook,Simon E. Moulton,Mark J. Cook,Gordon G. Wallace Biomater. Sci. 2017 5 2159
175481-36-4 (Lacosamide) 関連製品
- 175481-38-6(Desmethyl Lacosamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:175481-36-4)LACOSAMIDE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:175481-36-4)拉克酰胺

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ